

Recommended working concentration of TS 155-2 for HeLa cells

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for TS 155-2 in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a potent cytotoxic agent identified as a bafilomycin analogue. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase)[1][2][3]. V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments such as lysosomes and endosomes. By inhibiting V-ATPase, TS 155-2 disrupts cellular pH homeostasis, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. These application notes provide a summary of the recommended working concentrations and detailed protocols for the use of TS 155-2 in experiments with the human cervical cancer cell line, HeLa.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of **TS 155-2** in HeLa cells.

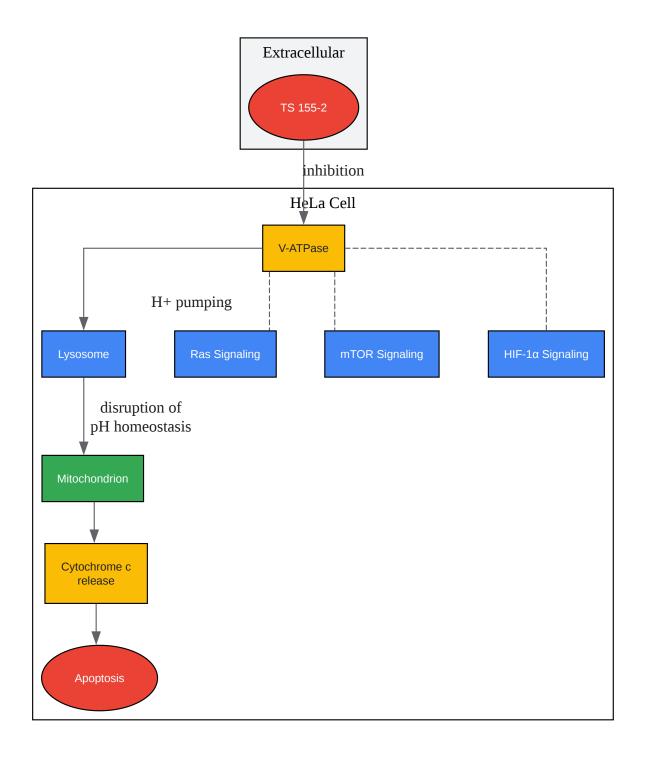
Parameter	Value	Cell Line	Exposure Time	Reference
IC50	72.6 nM	HeLa	48 hours	[1][2]



Mechanism of Action: V-ATPase Inhibition and Downstream Effects

TS 155-2, as a V-ATPase inhibitor, instigates a cascade of events within the cell, culminating in apoptosis. The inhibition of the proton pump leads to an increase in the pH of lysosomes and endosomes, impairing their function. This disruption of pH balance can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. Furthermore, V-ATPase inhibition has been linked to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation, including the Ras, mTOR, and HIF-1α pathways.













Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Deacidification of the Endolysosomal System by the Vesicular Proton Pump V-ATPase Inhibitor Bafilomycin A1 Affects EGF Receptor Endocytosis Differently in Endometrial MSC and HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and function of V-ATPases in physiology and disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]







 To cite this document: BenchChem. [Recommended working concentration of TS 155-2 for HeLa cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769676#recommended-working-concentration-of-ts-155-2-for-hela-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com